molecular formula C30H39BClNO4Si B1408263 (4-(3-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)propoxy)-3-chlorophenyl)boronic acid CAS No. 1704082-47-2

(4-(3-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)propoxy)-3-chlorophenyl)boronic acid

Cat. No. B1408263
CAS RN: 1704082-47-2
M. Wt: 552 g/mol
InChI Key: GYMRYUJURIGGDV-UHFFFAOYSA-N
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Description

The compound “(4-(3-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)propoxy)-3-chlorophenyl)boronic acid” is a chemical substance with the CAS No. 1704082-47-2 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular formula of this compound is C30H39BClNO4Si . The molecular weight is 552 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties such as boiling point, melting point, and density of this compound are not provided in the search results . For detailed properties, it’s recommended to refer to the material safety data sheet (MSDS) or consult with a chemist.

Scientific Research Applications

Catalysis and Oxidative Cyclization

  • "cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes" are Lewis acids that catalyze oxidative cyclization of alkenols, using tert-butyl hydroperoxide (TBHP). This process yields tetrahydropyran-3-ols and tetrahydrofuran derivatives as products (Dönges et al., 2014).

Synthesis of Piperidine-Condensed Tricyclic Carbapenems

  • Tricyclic carbapenem (5-azatrinem) derivatives, where a piperidine ring is condensed to the carbapenem skeleton, have been synthesized. The synthesis involves the formation of a pivotal tricyclic intermediate, which displays potent in vitro activities against gram-positive and gram-negative bacteria (Mori et al., 2000).

Synthesis of Enantiopure 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives

  • The synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor has been achieved. This method involves the reduction of tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates (Marin et al., 2004).

Antiosteoclast Activity of Piperidine Boronates

  • Di(1-oxo/thioxoperhydro-1λ5-[1,3,2] diazaphospholo [1,5-a]pyridine-1-yl) (4-substituted phenyl) boronates exhibit moderate to high antiosteoclast and osteoblast activity, indicating potential applications in bone health (Reddy et al., 2012).

Synthesis of Piperidine Derivatives Fused with Oxygen Heterocycles

  • The synthesis of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone and its further reaction with iodides of protected alcohols leads to the formation of N-Boc piperidine derivatives fused with oxygen heterocycles. This process exhibits high stereoselectivity (Moskalenko & Boev, 2014).

properties

IUPAC Name

[4-[3-[4-[tert-butyl(diphenyl)silyl]oxypiperidin-1-yl]propoxy]-3-chlorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39BClNO4Si/c1-30(2,3)38(26-11-6-4-7-12-26,27-13-8-5-9-14-27)37-25-17-20-33(21-18-25)19-10-22-36-29-16-15-24(31(34)35)23-28(29)32/h4-9,11-16,23,25,34-35H,10,17-22H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMRYUJURIGGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCCN2CCC(CC2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39BClNO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)propoxy)-3-chlorophenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(3-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)propoxy)-3-chlorophenyl)boronic acid
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(4-(3-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)propoxy)-3-chlorophenyl)boronic acid
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(4-(3-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)propoxy)-3-chlorophenyl)boronic acid
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(4-(3-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)propoxy)-3-chlorophenyl)boronic acid
Reactant of Route 5
(4-(3-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)propoxy)-3-chlorophenyl)boronic acid
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(4-(3-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)propoxy)-3-chlorophenyl)boronic acid

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